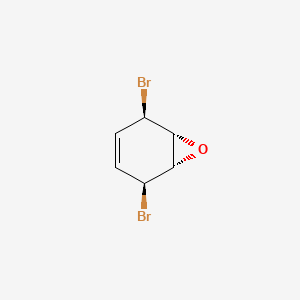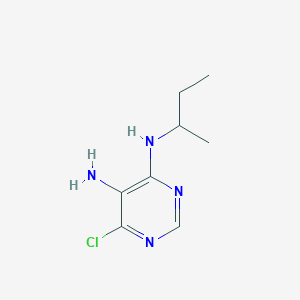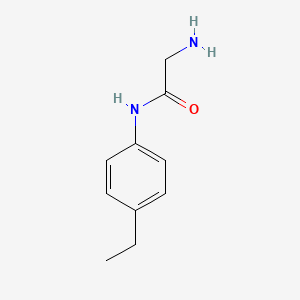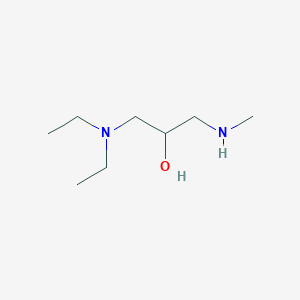
4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid is an organic compound with the molecular formula C15H11ClO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyloxy group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products
Hydrolysis: Yields 4-hydroxybenzoic acid and acetic acid.
Substitution: Produces various substituted benzoic acids depending on the nucleophile used.
Oxidation and Reduction: Leads to different oxidation states of the compound or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetyloxy group can be hydrolyzed, releasing acetic acid, which may contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid can be compared with other benzoic acid derivatives such as:
4-Acetoxybenzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chlorobenzoic acid: Lacks the acetyloxy group, affecting its solubility and chemical behavior.
4-Hydroxybenzoic acid: The parent compound, which can be esterified to produce various derivatives.
The presence of both the acetyloxy and chlorine substituents in 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid makes it unique, providing a combination of properties that can be tailored for specific applications.
Eigenschaften
Molekularformel |
C15H11ClO4 |
|---|---|
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
4-(4-acetyloxy-3-chlorophenyl)benzoic acid |
InChI |
InChI=1S/C15H11ClO4/c1-9(17)20-14-7-6-12(8-13(14)16)10-2-4-11(5-3-10)15(18)19/h2-8H,1H3,(H,18,19) |
InChI-Schlüssel |
LTINICLCEOTVOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)
![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)





![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)


![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)
